molecular formula C14H14ClO2P B2535237 Bis(2-methoxyphenyl)chlorophosphine CAS No. 263369-88-6

Bis(2-methoxyphenyl)chlorophosphine

Cat. No.: B2535237
CAS No.: 263369-88-6
M. Wt: 280.69
InChI Key: PEKLJSZEUFVLKO-UHFFFAOYSA-N
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Description

Bis(2-methoxyphenyl)chlorophosphine: is an organophosphorus compound with the molecular formula C14H14ClO2P . It is a chlorophosphine derivative where the phosphorus atom is bonded to two 2-methoxyphenyl groups and one chlorine atom. This compound is used as a ligand in various chemical reactions, particularly in the field of catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-methoxyphenyl)chlorophosphine can be synthesized through the reaction of 2-methoxyphenylmagnesium bromide with phosphorus trichloride . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxyphenyl)chlorophosphine undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis(2-methoxyphenyl)chlorophosphine is widely used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Stille couplings. These reactions are essential for forming carbon-carbon and carbon-nitrogen bonds in organic synthesis .

Biology and Medicine: In biological research, this compound is used to synthesize phosphine-based probes for detecting reactive oxygen species (ROS) in cells. These probes help in studying oxidative stress and related diseases .

Industry: In the industrial sector, this compound is used in the production of phosphine ligands for homogeneous catalysis. These ligands are crucial for manufacturing pharmaceuticals, agrochemicals, and fine chemicals .

Mechanism of Action

The mechanism by which bis(2-methoxyphenyl)chlorophosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form metal-ligand complexes , which are active catalysts in various chemical reactions. The phosphorus atom donates electron density to the metal center, stabilizing the complex and facilitating the catalytic cycle .

Comparison with Similar Compounds

  • Bis(2-methoxyphenyl)phosphine
  • Bis(2-methoxyphenyl)phosphine oxide
  • Bis(2-methoxyphenyl)phosphine sulfide

Comparison: Bis(2-methoxyphenyl)chlorophosphine is unique due to the presence of a chlorine atom, which makes it more reactive in substitution reactions compared to its analogs. The presence of the methoxy groups also enhances its electron-donating ability, making it a more effective ligand in catalytic applications .

Properties

IUPAC Name

chloro-bis(2-methoxyphenyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClO2P/c1-16-11-7-3-5-9-13(11)18(15)14-10-6-4-8-12(14)17-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKLJSZEUFVLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263369-88-6
Record name 263369-88-6
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